molecular formula C16H22ClNO2 B13881500 Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride

Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride

Cat. No.: B13881500
M. Wt: 295.80 g/mol
InChI Key: ICWMJXVXNAUMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride is a spirocyclic compound characterized by a unique structure where two rings share a single atom. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry due to its biological activity and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,2-dihydroindene and piperidine derivatives in the presence of a suitable catalyst can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound often employs bulk custom synthesis techniques. These methods are designed to ensure high purity and yield, utilizing advanced equipment and optimized reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .

Scientific Research Applications

Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride is unique due to its specific spirocyclic structure combined with the ethyl carboxylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-2-19-15(18)13-11-16(7-9-17-10-8-16)14-6-4-3-5-12(13)14;/h3-6,13,17H,2,7-11H2,1H3;1H

InChI Key

ICWMJXVXNAUMSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCNCC2)C3=CC=CC=C13.Cl

Origin of Product

United States

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